molecular formula C10H8ClNO2 B040602 6-chloro-1H-indol-3-yl acetate CAS No. 114305-99-6

6-chloro-1H-indol-3-yl acetate

Cat. No. B040602
CAS RN: 114305-99-6
M. Wt: 209.63 g/mol
InChI Key: IPTGFPYPSDDUBV-UHFFFAOYSA-N
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Description

“6-chloro-1H-indol-3-yl acetate” is a derivative of indole . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Molecular Structure Analysis

Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, such as “6-chloro-1H-indol-3-yl acetate”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .

Biologically Active Compounds

The application of indole derivatives, including “6-chloro-1H-indol-3-yl acetate”, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Enzyme Kinetics and Protein-Ligand Interactions

“6-chloro-1H-indol-3-yl acetate” has been used in various research environments, including studies on enzyme kinetics and protein-ligand interactions .

Plant Growth-Stimulating Hormone

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It’s plausible that “6-chloro-1H-indol-3-yl acetate” could have similar applications.

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . While specific studies on “6-chloro-1H-indol-3-yl acetate” are not mentioned, it’s possible that this compound could also exhibit antiviral properties.

Anti-Inflammatory and Anticancer Activity

Indole derivatives have shown anti-inflammatory and anticancer activities . Given the structural similarities, “6-chloro-1H-indol-3-yl acetate” might also have potential in these areas.

Safety and Hazards

While handling chemicals like “6-chloro-1H-indol-3-yl acetate”, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

(6-chloro-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTGFPYPSDDUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596842
Record name 6-Chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-indol-3-yl acetate

CAS RN

114305-99-6
Record name 6-Chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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